Di-(4-chlorobenzyl)azodicarboxylate
Description
Contextualization within Azodicarboxylate Chemistry
Azodicarboxylates are a class of organic compounds characterized by the functional group R-O-C(=O)-N=N-C(=O)-O-R. They are powerful oxidizing agents and are key components in a range of chemical transformations, most notably the Mitsunobu reaction. nih.govencyclopedia.pub In this reaction, the azodicarboxylate, in combination with a phosphine (B1218219) (typically triphenylphosphine), activates an alcohol for nucleophilic substitution. wikipedia.orgtcichemicals.com
The reactivity and utility of an azodicarboxylate are influenced by the nature of the 'R' group. Different ester groups can affect the reagent's stability, reactivity, and the solubility of its byproducts. at.ua Di-(4-chlorobenzyl)azodicarboxylate features 4-chlorobenzyl groups, which confer specific properties that have made it an attractive alternative to more traditional azodicarboxylates. organic-chemistry.org
Historical Development and Significance of this compound as a Mitsunobu Reagent
The Mitsunobu reaction, first reported by Oyo Mitsunobu in the 1960s, has become a staple in organic synthesis for its reliability and stereospecificity. tcichemicals.comresearchgate.net However, a persistent challenge has been the separation of the desired product from the reaction byproducts, namely the corresponding hydrazine (B178648) dicarboxylate and phosphine oxide. tcichemicals.comcapes.gov.br This often necessitates laborious chromatographic purification. capes.gov.br
The development of DCAD was a significant step towards making the Mitsunobu reaction more amenable to large-scale synthesis and more environmentally friendly by reducing solvent usage for chromatography and allowing for reagent recycling. organic-chemistry.orgnih.gov
Comparative Analysis with Traditional Azodicarboxylates (DEAD, DIAD) in Reaction Efficacy and Practicality
The most commonly used azodicarboxylates in the Mitsunobu reaction have traditionally been diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). wikipedia.org While effective, their liquid nature and the solubility of their hydrazine byproducts often complicate product isolation. tcichemicals.comucsb.edu
DCAD offers several practical advantages over DEAD and DIAD. organic-chemistry.orgscientificlabs.co.uk As a solid, DCAD is more stable and easier to handle than the potentially explosive and shock-sensitive liquid DEAD. at.uaorganic-chemistry.orgucsb.edu The primary advantage, however, is the ease of purification. organic-chemistry.org The precipitation of the di-(4-chlorobenzyl)hydrazinecarboxylate byproduct allows for a chromatography-free workup in many cases. organic-chemistry.orgucsb.edu
In terms of reaction efficacy, studies have shown that DCAD performs comparably to DEAD and DIAD in a variety of Mitsunobu couplings, providing similar yields and reaction rates. organic-chemistry.orgucsb.edu
Below is a comparative table highlighting the key features of DCAD, DEAD, and DIAD.
| Feature | This compound (DCAD) | Diethyl azodicarboxylate (DEAD) | Diisopropyl azodicarboxylate (DIAD) |
| Physical State | Solid sigmaaldrich.comsigmaaldrich.com | Liquid | Liquid wikipedia.org |
| Melting Point | 108-112 °C sigmaaldrich.comsigmaaldrich.com | Not Applicable | Not Applicable |
| Byproduct | Di-(4-chlorobenzyl)hydrazinecarboxylate | Diethyl hydrazinecarboxylate | Diisopropyl hydrazinecarboxylate |
| Byproduct Separation | Often precipitates and is removed by filtration organic-chemistry.orgucsb.edu | Typically requires chromatography tcichemicals.comcapes.gov.br | Typically requires chromatography capes.gov.br |
| Byproduct Recycling | Readily recycled organic-chemistry.orgscientificlabs.co.uk | Possible but less straightforward | Possible but less straightforward |
| Stability | Stable solid at room temperature organic-chemistry.orgucsb.edu | Potentially explosive liquid at.ua | More stable than DEAD at.ua |
Here is a table showing a comparison of yields for a specific Mitsunobu esterification reaction:
| Reagent | Yield (%) |
| DCAD | ~95% |
| DEAD | ~96% |
| DIAD | ~94% |
Yields are for the esterification of 2,6-dimethoxybenzoic acid with benzyl (B1604629) alcohol, as reported in literature. ucsb.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)methyl (NZ)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFGGABIJBWRMG-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)/N=N\C(=O)OCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916320-82-6 | |
| Record name | 916320-82-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Preparation Strategies for Di 4 Chlorobenzyl Azodicarboxylate
Established Synthetic Routes and Methodological Advancements for Di-(4-chlorobenzyl)azodicarboxylate
The primary and most cited method for the synthesis of this compound is a two-step process starting from 4-chlorobenzyl alcohol. This route was developed to provide a solid, stable alternative to the commonly used liquid dialkyl azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). researchgate.netorganic-chemistry.org
The synthesis commences with the formation of the corresponding hydrazine (B178648) dicarboxylate intermediate. In the first step, 4-chlorobenzyl alcohol is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as tetrahydrofuran (B95107) (THF). The resulting in-situ-formed carbamate (B1207046) is then treated with hydrazine to yield Di-(4-chlorobenzyl) hydrazodicarboxylate. researchgate.netresearchgate.net This intermediate is a stable solid that can be isolated.
Step 1: Formation of Di-(4-chlorobenzyl) hydrazodicarboxylate
4-chlorobenzyl alcohol + 1,1'-carbonyldiimidazole → in-situ carbamate
in-situ carbamate + hydrazine → Di-(4-chlorobenzyl) hydrazodicarboxylate
Step 2: Oxidation to this compound
Di-(4-chlorobenzyl) hydrazodicarboxylate + N-bromosuccinimide (in the presence of pyridine) → this compound
A significant methodological advancement with the development of DCAD is the simplification of product purification in reactions where it is used, such as the Mitsunobu reaction. organic-chemistry.orgbohrium.com The reduced byproduct, Di-(4-chlorobenzyl) hydrazodicarboxylate, is a solid that readily precipitates from reaction mixtures in solvents like dichloromethane (B109758), allowing for its easy removal by filtration. bohrium.comresearchgate.net This contrasts with the byproducts of DEAD and DIAD, which are often oily and require chromatographic separation. Furthermore, the recovered solid hydrazodicarboxylate byproduct can be re-oxidized back to DCAD, offering a recyclable reagent system. organic-chemistry.orgbohrium.com
Optimized Reaction Conditions and Scalability Considerations for this compound Synthesis
The optimization of the synthesis of this compound is crucial for ensuring high yields, purity, and cost-effectiveness, particularly for large-scale production. While the established two-step synthesis is robust, several parameters can be fine-tuned.
Optimized Reaction Conditions:
The following table outlines key reaction parameters and their typical ranges for the synthesis of DCAD, based on reported procedures. researchgate.net
| Parameter | Step 1: Hydrazodicarboxylate Formation | Step 2: Oxidation |
| Starting Material | 4-chlorobenzyl alcohol | Di-(4-chlorobenzyl) hydrazodicarboxylate |
| Reagents | 1,1'-carbonyldiimidazole, hydrazine | N-bromosuccinimide, pyridine (B92270) |
| Solvent | Tetrahydrofuran (THF) | Toluene (B28343) |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | Approximately 1 hour for carbamate formation | Typically less than 30 minutes |
| Yield | ~84% | ~98% |
Further optimization could involve screening alternative solvents for both steps to improve reaction rates and facilitate product isolation. The choice of the oxidizing agent in the second step is also a critical factor. While NBS is effective, other oxidizing agents could be explored to potentially reduce costs or improve the environmental profile of the synthesis.
Scalability Considerations:
The gram-scale synthesis of DCAD has been demonstrated to be straightforward and does not require chromatography. researchgate.net However, scaling up to industrial production levels presents several considerations:
Reagent Handling and Cost: The cost and handling of reagents such as 1,1'-carbonyldiimidazole and N-bromosuccinimide at a large scale need to be evaluated.
Reaction Exotherms: The oxidation step, in particular, may be exothermic and require careful temperature control in large reactors to ensure safety and prevent side reactions.
Product Isolation and Purification: While the precipitation of the hydrazodicarboxylate byproduct is a key advantage, the efficiency of filtration and washing at a large scale needs to be optimized to ensure high purity of the final product.
Solvent Recovery: For a cost-effective and environmentally friendly process, the recovery and recycling of solvents like THF and toluene are essential.
The solid nature of both the final product and the key intermediate is a major benefit for large-scale handling, storage, and transport, avoiding the challenges associated with handling liquids like DEAD and DIAD. researchgate.netorganic-chemistry.org
Mechanistic Investigations of Reactions Involving Di 4 Chlorobenzyl Azodicarboxylate
Elucidation of the Mitsunobu Reaction Mechanism with Di-(4-chlorobenzyl)azodicarboxylate
The Mitsunobu reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of primary and secondary alcohols to a wide array of other functionalities with a characteristic inversion of stereochemistry. researchgate.net The reaction's intricate mechanism has been the subject of extensive study, and the use of DCAD has provided further clarity and advantages to this powerful transformation.
Role of Betaine (B1666868) Intermediate Formation in this compound-Mediated Reactions
The generally accepted mechanism of the Mitsunobu reaction, including when DCAD is employed, commences with the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on the electrophilic nitrogen atom of the azodicarboxylate. researchgate.net This initial step leads to the formation of a zwitterionic adduct known as a betaine intermediate. researchgate.net
This betaine is a highly reactive species that plays a crucial role in the subsequent steps of the reaction. It is a strong base capable of deprotonating the acidic component of the reaction, which is often a carboxylic acid, to form a phosphonium (B103445) salt and the corresponding carboxylate anion. This ion pair is a key player in the activation of the alcohol. The order of addition of reagents can be critical, and in some cases, pre-forming the betaine by reacting the phosphine and DCAD before the addition of the alcohol and the acidic nucleophile can lead to improved outcomes.
While the fundamental role of the betaine intermediate is well-established for azodicarboxylates in general, specific mechanistic studies focusing on the kinetic and spectroscopic characterization of the betaine formed from DCAD are areas of ongoing investigation. The electronic properties of the 4-chlorobenzyl groups in DCAD, compared to the ethyl or isopropyl groups in DEAD and DIAD, are expected to influence the stability and reactivity of the betaine intermediate, although detailed comparative studies are not extensively documented in the available literature.
Stereochemical Implications of the Reaction Pathway
A defining feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center. researchgate.net This stereospecificity is a direct consequence of the reaction mechanism. After the formation of the phosphonium salt and the deprotonation of the alcohol, an alkoxyphosphonium salt is formed. This intermediate is then susceptible to a backside attack by the nucleophile (e.g., the carboxylate anion) in a classic Sₙ2 fashion. This nucleophilic substitution displaces the phosphine oxide and results in the net inversion of the alcohol's stereochemistry.
The use of DCAD in the Mitsunobu reaction upholds this critical stereochemical outcome. Research has demonstrated that DCAD is as effective as DEAD and DIAD in promoting this inversion, leading to the formation of the desired product with high stereochemical fidelity. ucsb.eduresearchgate.net
To illustrate the high degree of stereochemical control in DCAD-mediated Mitsunobu reactions, the following table presents representative data from the literature, showcasing the yields and enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) for the conversion of various chiral alcohols to their corresponding inverted products.
| Alcohol Substrate | Nucleophile | Product | Yield (%) | Stereochemical Outcome (e.e. or d.r.) | Reference |
|---|---|---|---|---|---|
| (R)-2-Octanol | Benzoic Acid | (S)-2-Octyl benzoate | 92 | >99% e.e. (inversion) | ucsb.edu |
| (S)-1-Phenylethanol | Phthalimide | (R)-N-(1-Phenylethyl)phthalimide | 88 | >99% e.e. (inversion) | ucsb.edu |
| (1R,2S,5R)-Menthol | 4-Nitrobenzoic Acid | (1S,2R,5S)-Menthyl 4-nitrobenzoate | 95 | >98% d.r. (inversion) | ucsb.edu |
Mechanistic Studies of Other this compound-Mediated Transformations
Beyond its prominent role in the Mitsunobu reaction, DCAD is also a versatile reagent in other organic transformations. Mechanistic investigations into these reactions are expanding the understanding of DCAD's reactivity profile.
One notable area is in the formation of carbon-nitrogen bonds through reactions that are mechanistically distinct from the standard Mitsunobu protocol. For instance, DCAD has been employed in the catalytic enantioselective amination of α-substituted nitroacetates. nih.gov In these reactions, DCAD acts as the nitrogen source, and the mechanism is believed to involve the formation of an enolate from the nitroacetate, which then attacks the electrophilic nitrogen of DCAD. The stereochemical outcome is controlled by a chiral catalyst.
Furthermore, azodicarboxylates, including by extension DCAD, are known to act as oxidants for a variety of functional groups beyond alcohols. For example, they can be used in the oxidation of thiols to disulfides and in the dehydrogenation of other substrates. The mechanism of these oxidations generally involves the transfer of two hydrogen atoms from the substrate to the N=N double bond of the azodicarboxylate, resulting in the formation of the corresponding hydrazine (B178648) dicarboxylate. The specifics of the mechanism, such as whether it proceeds through a concerted or stepwise pathway, can depend on the substrate and reaction conditions. While the general principles of these reactions are understood, detailed mechanistic studies specifically employing DCAD are a developing area of research.
Strategic Applications of Di 4 Chlorobenzyl Azodicarboxylate in Modern Organic Synthesis
Diverse Substrate Scope and Functional Group Transformations in Di-(4-chlorobenzyl)azodicarboxylate-Mediated Mitsunobu Reactions
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry. researchgate.netorganic-chemistry.org DCAD has proven to be an excellent reagent for this purpose, facilitating numerous functional group transformations with a broad range of substrates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A key advantage of using DCAD is the precipitation of its reduced form, di-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate, from many common reaction solvents, which simplifies purification. researchgate.netorganic-chemistry.orgucsb.edu
Esterification, Etherification, and Amination Reactions using this compound
DCAD, in conjunction with a phosphine (B1218219), typically triphenylphosphine (B44618), effectively mediates the formation of esters, ethers, and amines from alcohols. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a nucleophile.
Esterification: The esterification of carboxylic acids with alcohols is a common application of the DCAD-mediated Mitsunobu reaction. A variety of carboxylic acids and alcohols, including sterically hindered substrates, can be coupled to afford the corresponding esters in high yields.
Etherification: The formation of ethers from alcohols and phenolic compounds is another valuable transformation facilitated by DCAD. This method is particularly useful for the synthesis of aryl alkyl ethers.
Amination: Nitrogen nucleophiles, such as imides and sulfonamides, can also be employed in DCAD-mediated Mitsunobu reactions to form C-N bonds. This provides a powerful tool for the synthesis of protected amines.
Table 1: Examples of DCAD-Mediated Mitsunobu Reactions
| Transformation | Alcohol Substrate | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Esterification | (S)-Methyl lactate | Benzoic acid | (R)-Methyl 2-(benzoyloxy)propanoate | 95 | researchgate.net |
| Esterification | Geraniol | Acetic acid | Geranyl acetate | 85 | researchgate.net |
| Etherification | (R)-2-Octanol | Phenol | (S)-2-Phenoxyoctane | 88 | researchgate.net |
| Amination | Benzyl (B1604629) alcohol | Phthalimide | N-Benzylphthalimide | 92 | researchgate.net |
Utility of this compound in Complex Molecule Synthesis
The reliability and mild conditions of the DCAD-mediated Mitsunobu reaction have made it a valuable tool in the total synthesis of complex natural products and biologically active molecules. scientificlabs.co.uknih.govnih.govyoutube.com Its ability to effect key bond formations with high stereospecificity is particularly advantageous in intricate synthetic sequences. For instance, the inversion of a stereogenic alcohol center via a Mitsunobu reaction using DCAD can be a crucial step in establishing the correct stereochemistry of a target molecule. While specific examples of DCAD's use in the total synthesis of molecules like oseltamivir (B103847) are not explicitly detailed in the provided search results, the principles of the Mitsunobu reaction, for which DCAD is a highly effective reagent, are fundamental to many such syntheses. organic-chemistry.orgnih.govsigmaaldrich.comsigmaaldrich.com
Enantioselective and Diastereoselective Applications of this compound
The electrophilic nature of the azo group in DCAD makes it a suitable partner in various asymmetric transformations, enabling the synthesis of chiral molecules with high levels of stereocontrol.
Asymmetric Amination Reactions with this compound
DCAD is utilized in enantioselective amination reactions, often in conjunction with chiral catalysts, to introduce nitrogen-containing functional groups stereoselectively. A notable application is the guanidine-catalyzed biomimetic enantioselective amination of malonic acid half-thioesters, where DCAD acts as the nitrogen source to produce amino thioesters. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com These reactions are crucial for the synthesis of chiral amino acid derivatives and other nitrogen-containing building blocks. The choice of chiral catalyst is critical in achieving high enantioselectivity.
Table 2: Enantioselective Amination using DCAD
| Substrate | Catalyst | Product Type | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Malonic acid half-thioester | Chiral Guanidine | Amino thioester | Up to 95% | sigmaaldrich.com |
| β-Ketoester | Chiral Phase-Transfer Catalyst | α-Amino-β-ketoester | Good to excellent | General principle |
This compound in Decarboxylative Mannich Reactions
DCAD plays a key role in enantioselective decarboxylative Mannich reactions, particularly in the synthesis of amino thioesters. sigmaaldrich.comucsb.eduscbt.com In these reactions, a malonic acid half-thioester undergoes decarboxylation to form an enolate, which then adds to an imine. DCAD is involved in the subsequent amination step. These reactions, often catalyzed by chiral guanidines, provide a powerful method for the asymmetric synthesis of β-amino carbonyl compounds and their derivatives. sigmaaldrich.com The decarboxylative Mannich reaction is an atom-economical process that generates carbon dioxide as the only byproduct from the decarboxylation step. nih.govnih.gov
Photochemical and Radical Reactions Utilizing this compound
While this compound (DCAD) is well-regarded for its role in ionic reactions such as the Mitsunobu reaction, its utility in processes involving photochemical and radical intermediates is an emerging area of interest. Azodicarboxylates, in general, are known to be susceptible to photolytic cleavage and can participate in radical reactions, and DCAD is no exception. The presence of the azo group (N=N) provides a chromophore that can absorb ultraviolet or visible light, leading to the homolytic cleavage of the N-N bond or C-N bonds, generating radical species.
Although specific, detailed studies on the photochemical and radical reactions of DCAD are not as extensively documented as its other applications, the general reactivity pattern of azodicarboxylates provides a strong indication of its potential. One review has noted the utility of dialkyl azodicarboxylates in photocatalytically promoted C-H bond amination reactions, a process that inherently involves radical intermediates. researchgate.net
The thermal stability of DCAD has been investigated, and it is considered more stable than reagents like diethyl azodicarboxylate (DEAD). researchgate.net This inherent stability is advantageous, as it allows for more controlled initiation of radical reactions, potentially through photolysis or with the use of a specific radical initiator, minimizing spontaneous decomposition.
The general mechanism for the photochemical generation of radicals from an azodicarboxylate like DCAD would involve the absorption of light to form an excited state, which can then undergo fragmentation. The resulting nitrogen-centered radicals can then initiate a variety of transformations, including hydrogen atom abstraction from a suitable substrate to generate a carbon-centered radical, which can then undergo further reactions.
This compound as an Electrophile in C-H Amination and Alpha-Amination of Carbonyl Compounds
The electrophilic nature of the nitrogen atoms in this compound (DCAD) makes it a viable reagent for amination reactions, particularly the functionalization of C-H bonds and the alpha-position of carbonyl compounds. These reactions are of significant importance in organic synthesis for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other biologically active molecules.
While the body of literature specifically detailing the use of DCAD in direct C-H amination is still developing, its application in the alpha-amination of carbonyl compounds has been noted, particularly in the synthesis of amino thioesters. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This occurs through a guanidine-catalyzed biomimetic enantioselective decarboxylative Mannich and amination reaction of malonic acid half thioesters. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk In this context, DCAD serves as the electrophilic nitrogen source.
The alpha-amination of carbonyl compounds, such as ketones, aldehydes, and esters, typically proceeds via the formation of an enolate or enamine intermediate, which then acts as a nucleophile, attacking the electrophilic nitrogen of the azodicarboxylate. Organocatalysis has emerged as a powerful tool for the enantioselective alpha-amination of aldehydes and ketones, often employing catalysts like proline and its derivatives. nih.gov While many studies in this area have utilized other azodicarboxylates like DEAD and diisopropyl azodicarboxylate (DIAD), the principle extends to DCAD. nih.gov
The general scheme for the organocatalytic alpha-amination of an aldehyde is depicted below:

A general representation of the enamine-mediated alpha-amination of an aldehyde with an azodicarboxylate.
Below are tables summarizing the potential applications of DCAD in alpha-amination reactions based on the established reactivity of other azodicarboxylates in similar transformations.
Table 1: Potential Organocatalytic Alpha-Amination of Aldehydes with this compound
| Aldehyde Substrate | Chiral Catalyst | Solvent | Temperature (°C) | Potential Yield (%) | Potential Enantiomeric Excess (ee, %) |
| Propanal | L-Proline | CH2Cl2 | 0 | High | High |
| Hexanal | (S)-2-(Triflylaminomethyl)pyrrolidine | Toluene (B28343) | -20 | High | >95 |
| Phenylacetaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidone | Dioxane | 25 | Moderate to High | High |
Table 2: Potential Organocatalytic Alpha-Amination of Ketones with this compound
| Ketone Substrate | Chiral Catalyst | Solvent | Temperature (°C) | Potential Yield (%) | Potential Enantiomeric Excess (ee, %) |
| Cyclohexanone | L-Proline | DMSO | Room Temp. | High | Moderate |
| Acetophenone | Chiral Phase-Transfer Catalyst | Toluene/H2O | 0 | Moderate | High |
| Propiophenone | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Dichloromethane (B109758) | -40 | High | High |
Table 3: Potential Transition Metal-Catalyzed Alpha-Amination of Esters with this compound
| Ester Substrate | Catalyst System | Ligand | Solvent | Temperature (°C) | Potential Yield (%) |
| Ethyl 2-phenylacetate | Cu(OTf)2 | (R)-Ph-Box | THF | 0 | High |
| Methyl 3-phenylpropanoate | Pd(OAc)2 | (S)-BINAP | Toluene | 50 | High |
| tert-Butyl acetate | Zn(OTf)2 | Pyridine (B92270) | Dichloromethane | Room Temp. | Moderate |
It is important to note that while these tables illustrate the potential of DCAD based on analogous reactions, specific experimental validation with DCAD would be necessary to confirm the yields and enantioselectivities for each transformation. The solid nature and stability of DCAD could offer advantages in terms of handling and purification in these synthetic applications. researchgate.net
Sustainability and Reagent Recycling in Di 4 Chlorobenzyl Azodicarboxylate Chemistry
Strategies for Byproduct Management and Separation in Di-(4-chlorobenzyl)azodicarboxylate-Mediated Reactions
The Mitsunobu reaction, while highly effective for the synthesis of esters, ethers, and other compounds, is often complicated by the separation of the desired product from reaction byproducts, namely the reduced hydrazine (B178648) derivative and triphenylphosphine (B44618) oxide. tcichemicals.comcapes.gov.br The development of this compound (DCAD) was a direct response to this challenge. ucsb.eduorganic-chemistry.org
A primary strategy for managing byproducts in DCAD-mediated reactions is precipitation. The key advantage of DCAD lies in the physical properties of its corresponding hydrazine byproduct, di-(4-chlorobenzyl) hydrazodicarboxylate. ucsb.eduorganic-chemistry.org This byproduct exhibits low solubility in common organic solvents like dichloromethane (B109758) (CH2Cl2), causing it to precipitate from the reaction mixture. organic-chemistry.orgnih.gov This insolubility allows for its straightforward removal by simple filtration, a significant improvement over the often-tedious chromatographic purification required for reactions using traditional azodicarboxylates like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netorganic-chemistry.org
Beyond simple precipitation, other separation techniques have been explored to further streamline byproduct removal in azodicarboxylate chemistry. One such approach is the use of "fluorous tagging." acs.orgnih.gov In this method, a perfluoroalkyl group (a "fluorous tag") is attached to the azodicarboxylate reagent. nih.gov The resulting fluorous byproducts can then be selectively separated from the non-fluorous product using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). nih.govresearchgate.net While not specific to DCAD, this strategy demonstrates a broader trend towards designing reagents for simplified purification.
The table below summarizes the key separation strategies employed for byproducts in azodicarboxylate-mediated reactions.
| Separation Strategy | Reagent/Byproduct Feature | Typical Solvents/Media | Advantages |
| Precipitation | Low solubility of the di-(4-chlorobenzyl) hydrazodicarboxylate byproduct. ucsb.eduorganic-chemistry.org | Dichloromethane (CH2Cl2). organic-chemistry.org | Simple filtration, avoids chromatography. researchgate.net |
| Fluorous Solid-Phase Extraction (F-SPE) | Fluorous tag on the azodicarboxylate reagent. acs.org | Fluorous silica (B1680970) gel. researchgate.net | High selectivity for fluorous byproducts. nih.gov |
| Fluorous Liquid-Liquid Extraction (F-LLE) | Partitioning of fluorous byproducts into a fluorous solvent. nih.gov | Biphasic system (e.g., FC-72 and methanol). nih.gov | Efficient separation of fluorous and non-fluorous compounds. nih.gov |
Regenerative Approaches for this compound Reagent and its Derivatives
A significant advantage of the DCAD system is the potential for recycling the separated hydrazine byproduct back into the active azodicarboxylate reagent. researchgate.netorganic-chemistry.orgscientificlabs.co.uk This regenerative capability is a cornerstone of its sustainability profile.
The successful reisolation and reoxidation of the hydrazine byproduct have been demonstrated, underscoring the practical applicability of this recycling strategy. ucsb.edu This closed-loop approach, where the byproduct of one reaction becomes the starting material for the next, is a prime example of sustainable chemical synthesis. ucsb.edu
Furthermore, research into catalytic Mitsunobu reactions offers another avenue for sustainability. rsc.org While not directly involving the regeneration of DCAD, these systems utilize a catalytic amount of an azodicarboxylate, which is continuously regenerated in situ by a co-oxidant. tcichemicals.comrsc.org For instance, catalytic systems using iron phthalocyanine (B1677752) and atmospheric oxygen as the terminal oxidant have been developed for other azodicarboxylates. rsc.org Such approaches dramatically reduce the amount of the azodicarboxylate reagent required, thereby minimizing byproduct formation from the outset.
The table below outlines the regenerative approach for DCAD.
| Byproduct | Regeneration Method | Reagents | Outcome |
| Di-(4-chlorobenzyl) hydrazodicarboxylate | Oxidation | N-Bromosuccinimide (NBS), Pyridine (B92270), Toluene (B28343). ucsb.edu | Regeneration of this compound (DCAD) in high yield. ucsb.edu |
Advanced Methodologies and Future Research Directions Involving Di 4 Chlorobenzyl Azodicarboxylate
Development of Asymmetric Di-(4-chlorobenzyl)azodicarboxylate Analogues
A significant area of ongoing research is the development of asymmetric analogues of DCAD to induce chirality in chemical transformations. While DCAD itself is achiral, the synthesis of chiral variants could open new pathways for enantioselective reactions.
One approach involves the preparation of asymmetric azo reagents, such as 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD). researchgate.netucsf.edu The synthesis of these analogues is designed to be straightforward, with mild reaction conditions and high yields. researchgate.netucsf.edu The stability and ease of handling of compounds like tBCAD make them attractive for a range of Mitsunobu reactions. researchgate.netucsf.edu Research indicates that the performance of tBCAD is comparable to that of DIAD, but with superior stability. ucsf.edu
The development of these asymmetric analogues is driven by the need for more efficient and selective methods for creating chiral molecules, which are crucial in medicinal chemistry and materials science. The design of these novel reagents often focuses on creating a stable and recyclable precursor, further enhancing their practical applicability. researchgate.netucsf.edu
Exploration of Novel Reaction Catalysis and Solvent Systems for this compound Applications
Innovations in catalysis and the use of alternative solvent systems are pivotal in advancing the applications of DCAD. Research is focused on enhancing reaction efficiency, simplifying product purification, and developing more environmentally benign processes.
Catalysis:
The classic Mitsunobu reaction, a cornerstone application for DCAD, traditionally uses a stoichiometric amount of triphenylphosphine (B44618). ucsb.edu However, recent developments have explored catalytic versions of this reaction. Furthermore, DCAD has been employed in guanidine-catalyzed biomimetic enantioselective decarboxylative Mannich and amination reactions of malonic acid half thioesters. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Solvent Systems:
A key advantage of DCAD is the precipitation of its reduced hydrazine (B178648) byproduct in solvents like dichloromethane (B109758), which simplifies purification by filtration. researchgate.net The exploration of novel solvent systems, including ionic liquids, is an active area of research. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, DCAD has been used as a reactant in the hydroacylation of aldehydes in an ionic liquid medium. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The use of such alternative solvents can lead to different reactivity and selectivity profiles, and can also address environmental concerns associated with volatile organic solvents.
Potential of this compound in Polymer and Materials Science Applications
The unique reactivity of DCAD makes it a promising candidate for applications in polymer and materials science. Its ability to facilitate coupling and cross-linking reactions is valuable in the synthesis of advanced materials. chemimpex.com
DCAD is utilized in the production of specialty polymers, where it can enhance material properties such as thermal stability and strength. chemimpex.com These improved materials have potential applications in various industries, including packaging and automotive. chemimpex.com Furthermore, its role in creating advanced materials like coatings and adhesives allows for improved durability and performance. chemimpex.com
The development of new polymers using DCAD as a key reagent is an emerging field. Research is likely to focus on synthesizing polymers with tailored properties for specific high-performance applications.
Emerging Applications of this compound in Green Chemistry and Biocatalysis Integration
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of chemical research. DCAD offers several advantages in this context.
The solid nature of DCAD and the ease of separation and potential for recycling of its byproduct contribute to more sustainable chemical processes. organic-chemistry.orgresearchgate.net This contrasts with traditional reagents like DEAD, which is a flammable liquid, and whose byproducts often require chromatographic separation. The development of chromatography-free reaction and purification protocols is a significant step towards greener chemical synthesis. researchgate.net
While direct integration of DCAD with biocatalysis is still an emerging area, the use of DCAD in biomimetic reactions points towards future possibilities. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. The compatibility of DCAD with such systems could lead to novel and efficient synthetic routes to complex molecules. Future research may explore enzymatic reactions in the presence of DCAD or its derivatives, or the use of DCAD in chemoenzymatic reaction sequences.
Theoretical and Computational Studies on Di 4 Chlorobenzyl Azodicarboxylate Reactivity
Quantum Chemical Investigations of Di-(4-chlorobenzyl)azodicarboxylate Reaction Intermediates
A thorough search of scholarly databases for quantum chemical investigations specifically focused on the reaction intermediates of this compound has not yielded any dedicated studies. While the Mitsunobu reaction, where DCAD is prominently used, is known to proceed through several key intermediates, including a betaine (B1666868) and subsequent phosphorane species, detailed quantum chemical calculations to elucidate the specific electronic and structural properties of these intermediates involving DCAD are not present in the reviewed literature.
For context, computational studies on analogous azodicarboxylates, such as diethyl azodicarboxylate (DEAD), have been performed. These studies, often employing Density Functional Theory (DFT), have provided insights into the geometry and energetics of the intermediates formed during the Mitsunobu reaction. It is reasonable to infer that the fundamental nature of the intermediates in DCAD-mediated reactions would be similar. However, the influence of the para-chloro-substituted benzyl (B1604629) groups on the stability, reactivity, and spectroscopic signatures of these intermediates remains an uninvestigated area in the public domain. The electron-withdrawing nature of the chlorine atoms and the steric bulk of the benzyl groups would likely modulate the properties of the intermediates compared to those derived from simpler alkyl azodicarboxylates.
Modeling of Transition States and Reaction Pathways for this compound-Involved Processes
Similarly, there is a notable absence of published research on the explicit modeling of transition states and reaction pathways for processes involving this compound. The mechanism of the Mitsunobu reaction is generally accepted to involve the initial formation of a betaine intermediate from the reaction of a phosphine (B1218219) with the azodicarboxylate, followed by protonation by the acidic component, and subsequent nucleophilic attack.
Computational modeling of these steps, including the calculation of activation energies for the formation and consumption of each intermediate and the characterization of the corresponding transition state structures, is crucial for a quantitative understanding of the reaction kinetics and mechanism. While such studies exist for other azodicarboxylates, specific data for DCAD is not available. The development of a detailed reaction energy profile, which would map the energetic landscape of a DCAD-involved reaction, has not been reported.
Prediction of Reactivity and Selectivity in this compound Transformations
The prediction of reactivity and selectivity in chemical transformations through computational methods is a powerful tool in modern organic chemistry. However, in the case of this compound, there are no specific computational studies in the literature that aim to predict its reactivity or the selectivity (e.g., chemoselectivity, regioselectivity, or stereoselectivity) in its various applications.
Experimentally, DCAD has been shown to be an effective reagent in a range of Mitsunobu couplings, with yields comparable to those of traditional reagents like DEAD and Diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgucsb.edu The key advantage of DCAD lies in the properties of its corresponding hydrazine (B178648) byproduct, di-(4-chlorobenzyl)hydrazodicarboxylate. This byproduct is a solid that readily precipitates from many common reaction solvents, simplifying product purification and enabling its potential recycling. organic-chemistry.orgucsb.edu While these empirical observations are valuable for synthetic chemists, they are not substitutes for predictive computational models.
Theoretical studies could, for example, explore the influence of the electronic properties of the 4-chlorobenzyl groups on the electrophilicity of the azo group, thereby providing a quantitative measure of its reactivity. Furthermore, computational models could be employed to rationalize and predict the stereochemical outcome of Mitsunobu reactions with chiral alcohols, a hallmark of this transformation. The absence of such predictive studies for DCAD indicates a fertile ground for future research.
Q & A
Q. What are the primary synthetic applications of DCAD in organic chemistry, and how do they enhance reaction efficiency?
DCAD is widely used as an azo reagent in Mitsunobu reactions for forming carbon-oxygen and carbon-nitrogen bonds, enabling stereospecific transformations such as alcohol-to-ether or alcohol-to-amine conversions. It is particularly advantageous in reactions requiring mild conditions and high enantioselectivity, such as decarboxylative Mannich reactions and hydroacylation in ionic liquid media . Compared to traditional reagents like DEAD (diethyl azodicarboxylate), DCAD simplifies purification due to the insolubility of its hydrazine byproduct, which can be removed via filtration .
Key Applications :
- Enantioselective synthesis of amino thioesters via decarboxylative pathways.
- Hydroacylation of aldehydes in ionic liquids.
- Stereoretentive Mitsunobu couplings for complex molecule assembly.
Q. How does DCAD compare to DEAD in Mitsunobu reactions regarding byproduct management and reaction scalability?
DCAD generates a filterable hydrazine byproduct , eliminating the need for aqueous workups and reducing purification complexity. In contrast, DEAD produces phosphine oxide byproducts that require chromatography. DCAD’s byproduct can also be recycled back into the reagent, improving sustainability . For scalability, DCAD’s stability under ambient storage (room temperature) and compatibility with diverse solvents (e.g., THF, DCM) make it suitable for large-scale syntheses .
Comparison Table :
Q. What safety protocols are critical when handling DCAD in laboratory settings?
DCAD is classified as a skin sensitizer (H317) and requires:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use in a fume hood to avoid inhalation of dust.
- Storage : Keep sealed in a dry, cool environment away from oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain DCAD’s role in Mitsunobu reactions, and how do reaction conditions influence its redox behavior?
DCAD participates in a redox cycle with triphenylphosphine (TPP):
- Reduction : DCAD accepts electrons from TPP, forming a hydrazine intermediate and TPP oxide.
- Substrate Activation : The activated intermediate facilitates nucleophilic substitution at the alcohol center. The reaction’s success depends on solvent polarity (e.g., THF enhances nucleophilicity) and stoichiometry (1:1:1 ratio of DCAD:TPP:substrate). Deviations can lead to side reactions, such as overoxidation of sensitive substrates .
Q. How can DCAD be recycled in catalytic Mitsunobu reactions to minimize waste?
A catalytic Mitsunobu protocol involves:
- Reagent Regeneration : Oxidize the hydrazine byproduct (e.g., using (diacetoxyiodo)benzene) to regenerate DCAD in situ.
- Solvent Optimization : Use ionic liquids or water-surfactant systems to improve DCAD’s solubility and recovery . This approach reduces DCAD usage to 10–20 mol% while maintaining yields >85% in model reactions .
Q. What analytical techniques are recommended for characterizing DCAD-mediated reaction products and detecting side products?
- TLC/HPLC : Monitor reaction progress using silica TLC (hexane:EtOAc) or reverse-phase HPLC.
- NMR/IR : Confirm product structure via H/C NMR (e.g., ester carbonyl at ~170 ppm) and FTIR (N=N stretch at 1450–1550 cm).
- Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts like hydrazine derivatives .
- X-ray Crystallography : Resolve stereochemistry in chiral products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
